molecular formula C12H13NO3 B13457150 rac-(1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2770896-80-3

rac-(1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B13457150
CAS No.: 2770896-80-3
M. Wt: 219.24 g/mol
InChI Key: BKGPEZUNWIEFOT-UMNHJUIQSA-N
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Description

“rac-(1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[211]hexane-5-carboxylic acid” is a complex organic compound that features a bicyclic structure with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” typically involves multiple steps, starting from simpler organic molecules. The key steps may include:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the pyridine ring via coupling reactions.
  • Functional group modifications to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the bicyclic core.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: Various substitution reactions can be performed on the pyridine ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, it might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “rac-(1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
  • (1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxamide

Uniqueness

The uniqueness of “rac-(1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” lies in its specific stereochemistry and the presence of both a bicyclic core and a pyridine ring, which may confer unique chemical and biological properties.

Properties

CAS No.

2770896-80-3

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(1S,4R,5R)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-7-2-3-13-5-8(7)12-4-9(16-6-12)10(12)11(14)15/h2-3,5,9-10H,4,6H2,1H3,(H,14,15)/t9-,10+,12-/m0/s1

InChI Key

BKGPEZUNWIEFOT-UMNHJUIQSA-N

Isomeric SMILES

CC1=C(C=NC=C1)[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3

Canonical SMILES

CC1=C(C=NC=C1)C23CC(C2C(=O)O)OC3

Origin of Product

United States

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